20-hydroxy N-Arachidonoyl Taurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

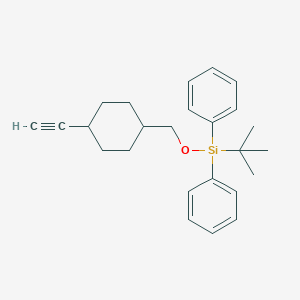

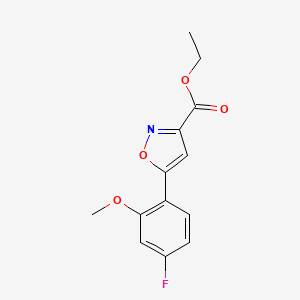

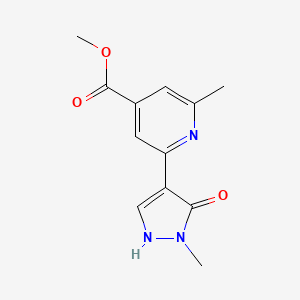

20-hydroxy N-Arachidonoyl Taurine: is a bioactive lipid molecule derived from arachidonic acid and taurine. It is a potential metabolite of N-arachidonoyl taurine, produced through the action of cytochrome P450 enzymes. This compound has garnered interest due to its potential role in modulating physiological processes, particularly through its interaction with transient receptor potential (TRP) channels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-hydroxy N-Arachidonoyl Taurine typically involves the hydroxylation of N-arachidonoyl taurine. This process can be catalyzed by cytochrome P450 enzymes, specifically the CYP450 4A ω-hydroxylase . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve biotechnological methods utilizing engineered microorganisms or cell lines expressing the necessary cytochrome P450 enzymes.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution: Potential substitution reactions could involve the replacement of the hydroxyl group with other functional groups, although this is less commonly studied.

Common Reagents and Conditions:

Reagents: Oxygen, NADPH, and cytochrome P450 enzymes.

Conditions: Aqueous or organic solvent systems, typically under mild temperature and pressure conditions to maintain enzyme activity.

Major Products: The major product of the hydroxylation reaction is this compound itself. Further reactions could yield various derivatives depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry: 20-hydroxy N-Arachidonoyl Taurine is used as a model compound to study the metabolism of fatty acid amides and their interactions with enzymes and receptors .

Biology: In biological research, this compound is investigated for its role in cellular signaling pathways, particularly those involving TRP channels .

Medicine: Potential therapeutic applications include its use as a modulator of TRP channels, which are implicated in pain, inflammation, and other physiological processes .

Industry: While industrial applications are limited, the compound’s role in research could lead to the development of new pharmaceuticals targeting TRP channels and related pathways.

Wirkmechanismus

20-hydroxy N-Arachidonoyl Taurine exerts its effects primarily through the activation of TRP channels, specifically the TRPV1 channel . This activation modulates calcium influx into cells, influencing various cellular processes such as neurotransmitter release and gene expression. The compound’s interaction with TRP channels is thought to be mediated by its structural similarity to other endogenous ligands of these channels .

Vergleich Mit ähnlichen Verbindungen

N-arachidonoyl taurine: The precursor to 20-hydroxy N-Arachidonoyl Taurine, involved in similar biological pathways.

N-oleoyl taurine: Another fatty acid amide with similar structural properties but different fatty acid composition.

Uniqueness: this compound is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its non-hydroxylated counterparts. Its ability to activate TRP channels sets it apart from other fatty acid amides .

Eigenschaften

Molekularformel |

C21H35NO5S |

|---|---|

Molekulargewicht |

413.6 g/mol |

IUPAC-Name |

2-[[(5Z,8Z,11Z,14Z)-19-hydroxynonadeca-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid |

InChI |

InChI=1S/C21H35NO5S/c23-19-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21(24)22-18-20-28(25,26)27/h2-5,8-11,23H,1,6-7,12-20H2,(H,22,24)(H,25,26,27)/b4-2-,5-3-,10-8-,11-9- |

InChI-Schlüssel |

FIAUGPKUCVIKOZ-BWZKLFRGSA-N |

Isomerische SMILES |

C(CCO)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCS(=O)(=O)O |

Kanonische SMILES |

C(CCO)CC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)

![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)